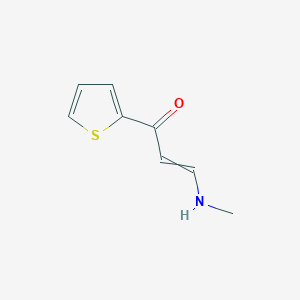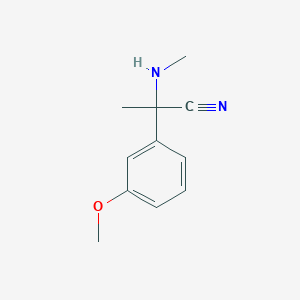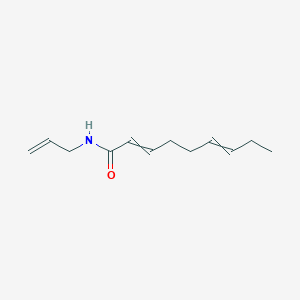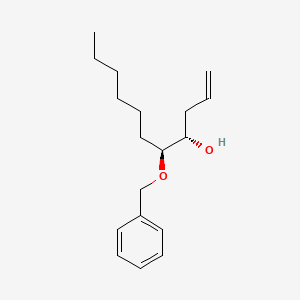![molecular formula C12H12N2O2S2 B12534320 Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651714-22-6](/img/structure/B12534320.png)
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and acetylation reactions. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring. The final step involves the acetylation of the resulting compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate has several scientific research applications:
作用機序
The mechanism of action of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may act by inducing apoptosis or inhibiting the proliferation of cancer cells through the modulation of specific signaling pathways .
類似化合物との比較
Similar Compounds
- Methyl (1Z)-N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanimidothioate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
Uniqueness
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is unique due to its specific structural features, such as the presence of the acetyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
特性
CAS番号 |
651714-22-6 |
|---|---|
分子式 |
C12H12N2O2S2 |
分子量 |
280.4 g/mol |
IUPAC名 |
methyl N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
InChI |
InChI=1S/C12H12N2O2S2/c1-8(15)13-11(16-2)7-17-12-14-9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3 |
InChIキー |
XKDHMCYWUKKWSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=C(CSC1=NC2=CC=CC=C2S1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)






![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)

methyl}morpholine](/img/structure/B12534301.png)
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)

![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)
